4-(3-Methoxyphenyl)sulfanylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
646511-35-5 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-14-10-3-2-4-12(9-10)15-11-5-7-13-8-6-11/h2-9H,1H3 |
InChI Key |
BEEUFMRPMBNRFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 3 Methoxyphenyl Sulfanylpyridine
Retrosynthetic Analysis and Key Precursor Design
A retrosynthetic analysis of 4-(3-Methoxyphenyl)sulfanylpyridine indicates that the most logical disconnection point is the C-S bond. This simplifies the target molecule into two main precursors: a functionalized pyridine (B92270) intermediate and a substituted thioether or thiol precursor.
Figure 1: Retrosynthetic Disconnection of this compound
The creation of suitable functionalized pyridine intermediates is a fundamental preliminary step. researchgate.netneliti.comscirp.org Typically, a pyridine ring with an appropriate leaving group at the 4-position is necessary. Common intermediates include 4-halopyridines such as 4-chloropyridine (B1293800), 4-bromopyridine (B75155), or 4-iodopyridine. organic-chemistry.org These can be synthesized via several routes, often starting from pyridine itself or a substituted derivative. mdpi.comnih.gov
Direct halogenation of pyridine can be difficult because the ring is deactivated towards electrophilic substitution. Consequently, multi-step processes are frequently utilized. A common method involves oxidizing pyridine to pyridine-N-oxide, which makes the 4-position more susceptible to electrophilic substitution. organic-chemistry.org Subsequent deoxygenation then produces the desired 4-substituted pyridine.
The other essential precursor is the sulfur-containing component, usually 3-methoxythiophenol. This can be prepared from 3-methoxyaniline through methods like the Leuckart thiophenol synthesis, or by diazotization followed by a reaction with a sulfur source such as potassium ethyl xanthate and subsequent hydrolysis.
Carbon-Sulfur (C-S) Bond Formation Strategies
The critical step in synthesizing this compound is the creation of the C-S bond. researchgate.net This can be achieved through various methods, with nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions being the most prominent. researcher.life
The nucleophilic aromatic substitution (SNAr) reaction is a classic and often direct method for forming the C-S bond. youtube.comyoutube.comyoutube.com In this process, a 4-halopyridine (typically 4-chloropyridine or 4-fluoropyridine, as leaving group ability in SNAr follows F > Cl > Br > I) reacts with a nucleophilic sulfur species like 3-methoxythiophenol or its corresponding thiolate. stackexchange.com
The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the thiophenol, creating a more nucleophilic thiolate. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 4-position for nucleophilic attack, helping to displace the halide leaving group. bath.ac.uk
Table 1: Examples of SNAr Conditions for Aryl Pyridyl Sulfide (B99878) Synthesis
| Pyridine Substrate | Thiol Reagent | Base | Solvent | Temperature (°C) |
| 4-Chloropyridine hydrochloride | 3-Methoxythiophenol | K2CO3 | DMF | 80-100 |
| 4-Fluoropyridine | 3-Methoxythiophenol | NaH | THF | Room Temp to 60 |
Transition-metal-catalyzed cross-coupling reactions are powerful and versatile for building C-S bonds, often requiring milder conditions and accommodating a wider range of substrates than traditional SNAr methods. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most frequently used methods for synthesizing aryl sulfides. nih.govkyoto-u.ac.jp These reactions typically involve coupling an aryl halide or triflate with a thiol or its thiolate in the presence of a palladium catalyst and a suitable ligand. nih.gov
For the synthesis of this compound, a common catalytic system would involve reacting a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) with 3-methoxythiophenol. google.com The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields. nih.gov
Common palladium precursors include Pd(OAc)2 and Pd2(dba)3. The ligand is crucial for the catalytic cycle, which generally includes oxidative addition, transmetalation (or a similar step with the thiol), and reductive elimination. Phosphine-based ligands like Xantphos and DPEPhos have proven effective in promoting C-S bond formation. organic-chemistry.org
The base deprotonates the thiophenol to form the active nucleophile and neutralizes the acid produced during the reaction. Inorganic bases like K3PO4 and Cs2CO3, or organic bases such as sodium tert-butoxide (NaOtBu), are often used. The reaction is typically performed in anhydrous, deoxygenated solvents like toluene (B28343) or dioxane under an inert atmosphere.
Table 2: Representative Palladium-Catalyzed C-S Coupling Conditions
| Pyridine Substrate | Thiol Reagent | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 4-Bromopyridine | 3-Methoxythiophenol | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 110 |
| 4-Iodopyridine | 3-Methoxythiophenol | Pd2(dba)3 | DPEPhos | K3PO4 | Dioxane | 100 |
Transition-Metal-Catalyzed Coupling Reactions for Aryl-Sulfur Linkage
Copper-Catalyzed Methodologies
The formation of the carbon-sulfur bond in this compound is efficiently achieved through copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.
Recent advancements in Ullmann-type couplings have focused on developing more efficient and milder reaction conditions. For instance, the use of copper nanoparticles as catalysts has been explored to facilitate these transformations under more environmentally benign conditions.
Multicomponent Reaction (MCR) Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a direct MCR synthesis for this compound has not been explicitly detailed, related methodologies provide a strong basis for its potential synthesis through these pathways.
Three-Component Condensation (3CR) Strategies Involving Malononitrile, Aldehydes, and Thiols
A well-established route to highly functionalized pyridines involves the one-pot reaction of an aldehyde, malononitrile, and a thiol. researchgate.net This reaction proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiol, and subsequent cyclization and aromatization to form the pyridine ring.
To synthesize a pyridine derivative with a 3-methoxyphenyl (B12655295) group at the 4-position and a sulfanyl (B85325) group, one would theoretically use 3-methoxybenzaldehyde, malononitrile, and a suitable thiol. For the direct synthesis of this compound, a more complex variant or a different MCR strategy would be required as this approach typically yields pyridines with additional substituents, such as cyano and amino groups. For example, the reaction of an aldehyde, malononitrile, and thiophenol can yield 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives. researchgate.net
Pseudo-Four-Component Reaction (Pseudo-4CR) Syntheses
Pseudo-four-component reactions are a subset of MCRs where one of the reactants is generated in situ. These reactions offer a high degree of molecular complexity from simple starting materials. While a specific pseudo-4CR for this compound is not described, the general principles can be applied. For instance, a reaction could be designed where one of the key intermediates is formed during the reaction sequence. The synthesis of functionalized imidazo[1,2-a]pyridines has been achieved through a pseudo-four-component reaction of aminopyridines, benzaldehydes, and phenacyl bromides, showcasing the potential of this strategy for building complex heterocyclic systems.
Optimization of Synthetic Reaction Parameters
The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the choice of catalyst, reagents, solvent, and temperature is critical for developing an efficient synthetic protocol.
Catalyst and Reagent Screening (e.g., organocatalysts like diethylamine, DBU, DABCO; metal catalysts like CuI)
The selection of the catalyst is paramount in both copper-catalyzed and multicomponent reactions.
For the copper-catalyzed Ullmann condensation , various copper sources can be utilized. Copper(I) iodide (CuI) is a commonly used and effective catalyst. The catalytic activity can often be enhanced by the addition of a ligand.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | 1,10-phenanthroline (B135089) | K₂CO₃ | DMF | 120 | High |
| CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 110 | High |
| Copper Nanoparticles | None | K₃PO₄ | DMSO | 100 | Moderate to High |
This table represents typical conditions for Ullmann C-S coupling and the yields are expected to be high for reactive substrates.
In three-component reactions for pyridine synthesis, both organocatalysts and metal catalysts can be employed. Organocatalysts such as piperidine, diethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used to promote the initial condensation and cyclization steps. Metal catalysts, including various copper salts, can also facilitate these transformations.
| Catalyst | Base | Solvent | Reaction Time | Yield (%) |
| Piperidine | - | Ethanol (B145695) | 2-4 h | Good |
| DBU | - | Acetonitrile (B52724) | 1-2 h | High |
| CuI | Et₃N | Methanol | 6 h | Moderate to Good |
This table illustrates common catalysts used in the synthesis of functionalized pyridines via MCRs, with representative reaction times and expected yields.
Solvent Selection and Reaction Temperature Control
The choice of solvent and the control of reaction temperature are critical for optimizing the synthesis of this compound.
In Ullmann-type reactions , high-boiling polar aprotic solvents such as DMF, NMP, and dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the reaction at the required high temperatures, typically ranging from 100 to 160 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition.
For multicomponent reactions , the solvent choice can significantly influence the reaction pathway and yield. Ethanol is a common and environmentally friendly solvent for many MCRs leading to pyridines. Acetonitrile can also be an effective solvent, sometimes leading to shorter reaction times. The reaction temperature for MCRs is often at reflux, though some reactions can proceed at room temperature, which is advantageous for energy efficiency and substrate stability.
| Solvent | Temperature | Notes |
| DMF | 120-140 °C | Common for Ullmann C-S coupling, good solubility for reactants. |
| DMSO | 100-130 °C | Another effective solvent for Ullmann reactions. |
| Ethanol | Reflux | Frequently used for MCRs, environmentally benign. |
| Acetonitrile | Reflux | Can lead to faster MCRs compared to ethanol. |
This table provides a general guide to solvent and temperature selection for the discussed synthetic methodologies.
Reaction Kinetics and Yield Enhancement Studies
Detailed reaction kinetics and specific yield enhancement studies for the synthesis of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on similar aryl thioether formations.
For the synthesis of aryl thioethers via aromatic substitution, reaction rates are influenced by several factors. The use of polar aprotic solvents like DMF can facilitate the reaction, and the choice of base is critical. jst.go.jp For instance, in the reaction of 1-chloro-3-fluorobenzene (B165101) with 1-dodecanethiol (B93513), potassium t-butoxide in THF was found to be effective. jst.go.jp The addition of crown ethers, such as 18-crown-6, has been shown to be crucial for activating less reactive aryl halides, thereby enhancing reaction yields. jst.go.jp For example, the synthesis of 1-chloro-3-(dodecylthio)-benzene from 1-chloro-3-fluorobenzene and 1-dodecanethiol saw a significant yield improvement with the addition of 18-crown-6. jst.go.jp
In copper-catalyzed syntheses of aryl thioethers from aryl alcohols, the ratio of the metal catalyst to the ligand can significantly impact the yield. researchgate.net For instance, a higher copper-to-phenanthroline ratio was found to be crucial for improving the yield of the desired thioether product. researchgate.net Optimization of reaction conditions, such as temperature and reaction time, is also a standard approach to enhance yields in these types of transformations.
The following table summarizes factors that can influence the kinetics and yield of aryl thioether synthesis, based on analogous reactions.
| Factor | Influence on Reaction | Example |
| Solvent | Polar aprotic solvents generally enhance reaction rates in SNAr reactions. | DMF is a suitable solvent for thioether formation. jst.go.jp |
| Base | The choice of base is critical for deprotonating the thiol. | Potassium t-butoxide is an effective base. jst.go.jp |
| Catalyst/Additive | Crown ethers can activate less reactive aryl halides. | 18-crown-6 improves yields in reactions with 1,3-disubstituted aryl halides. jst.go.jp |
| Ligand Ratio | The metal-to-ligand ratio is crucial in catalyzed reactions. | A 2:1 Cu:phen ratio significantly improved thioether yield. researchgate.net |
Derivatization and Functionalization Reactions on the this compound Scaffold
The this compound scaffold possesses two key moieties amenable to further chemical modification: the pyridine ring and the methoxyphenyl group. These modifications can be exploited to modulate the compound's physicochemical properties and biological activity.
Transformations at the Pyridine Moiety
The pyridine ring is an electron-deficient heterocycle, which directs its reactivity. A variety of methods for the functionalization of pyridines have been developed.
One common transformation is N-oxidation , which activates the pyridine ring for further reactions. The resulting pyridine-N-oxide can facilitate nucleophilic substitution at the C2 and C4 positions.
C-H functionalization represents a powerful tool for the direct introduction of substituents onto the pyridine ring. The Minisci reaction, for instance, allows for the introduction of alkyl groups at the C2 and C4 positions of the pyridine ring through a radical mechanism. nih.gov To achieve regioselectivity, a blocking group strategy can be employed. For example, a maleate-derived blocking group can direct Minisci-type decarboxylative alkylation specifically to the C4-position of pyridine. nih.gov
Cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig reactions, can be employed if the pyridine ring is pre-functionalized with a halide. For instance, a 4-bromopyridine derivative can undergo cross-coupling to introduce various aryl or amino groups. nih.gov
The table below outlines potential functionalization reactions at the pyridine moiety.
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Oxidation | m-CPBA, H₂O₂/AcOH | This compound-N-oxide |
| C4-Alkylation (Minisci) | Alkyl carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-Alkyl-4-(3-methoxyphenyl)sulfanylpyridine |
| C4-Arylation (Suzuki) | Arylboronic acid, Pd catalyst, base | 4-(3-Methoxyphenyl)sulfanyl-2-arylpyridine |
Modifications of the Methoxyphenyl Group
The methoxyphenyl group offers several sites for modification, primarily through electrophilic aromatic substitution on the benzene (B151609) ring or by transformation of the methoxy (B1213986) group itself.
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator for electrophilic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the methoxy group (C2, C4, and C6 positions of the methoxyphenyl ring).
Demethylation: The methoxy group can be cleaved to yield a hydroxyl group, transforming the methoxyphenyl moiety into a hydroxyphenyl group. This is commonly achieved using strong acids like HBr or Lewis acids such as BBr₃. mdpi.com This transformation can be valuable for introducing a site for further functionalization, such as etherification or esterification.
The following table summarizes potential modifications of the methoxyphenyl group.
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 4-(X-Nitro-3-methoxyphenyl)sulfanylpyridine |
| Bromination | Br₂, FeBr₃ | 4-(X-Bromo-3-methoxyphenyl)sulfanylpyridine |
| Demethylation | HBr or BBr₃ | 4-(3-Hydroxyphenyl)sulfanylpyridine |
Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profile
Mechanistic Pathways of Key Synthetic Reactions
The synthesis of 4-substituted pyridines can be achieved through various methods, with the Hantzsch pyridine (B92270) synthesis being a classic and versatile approach for creating the pyridine core. wikipedia.orgorganic-chemistry.org This method, however, is generally used for producing 1,4-dihydropyridines which are subsequently oxidized.
A plausible pathway for the pyridine portion of the target molecule involves the Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP). youtube.com The driving force for the subsequent oxidation to the final pyridine product is the gain in aromatic stability. wikipedia.org
Mechanism of 1,4-Dihydropyridine Formation and Oxidation:
Knoevenagel Condensation: An aldehyde condenses with a β-ketoester to form an α,β-unsaturated carbonyl compound.
Enamine Formation: A second molecule of the β-ketoester reacts with ammonia to form an enamine.
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound.
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and loses a water molecule to form the 1,4-dihydropyridine ring. organic-chemistry.org
Oxidation (Aromatization): The 1,4-DHP intermediate is then oxidized to the corresponding pyridine derivative. This aromatization step can be achieved using a variety of oxidizing agents, such as nitric oxide, chromium trioxide, potassium permanganate, or under photochemical conditions. wikipedia.orgacs.orgnih.gov The oxidation of 1,4-DHPs is a critical process, as these compounds are analogs of the biological coenzyme NAD(P)H and their aromatization is a key metabolic pathway. wikipedia.orgacs.org
For the specific synthesis of 4-(3-Methoxyphenyl)sulfanylpyridine, a more direct approach for forming the carbon-sulfur bond is typically employed, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. In one common method, 4-chloropyridine (B1293800) or a related derivative is reacted with 3-methoxythiophenol in the presence of a base.
Proposed Nucleophilic Aromatic Substitution (SNAr) Mechanism:
Nucleophilic Attack: The thiophenolate anion, generated from 3-methoxythiophenol and a base, acts as the nucleophile and attacks the electron-deficient C4 position of the pyridine ring (activated by the ring nitrogen).
Meisenheimer Complex Formation: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyridine ring and stabilized by the electronegative nitrogen atom.
Leaving Group Departure: The leaving group (e.g., a halide) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final this compound product.
Electrophilic and Nucleophilic Sites within the Molecular Structure
The distribution of electron density in this compound defines its reactivity towards electrophiles and nucleophiles.
Nucleophilic Sites:
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a primary site for protonation and alkylation, acting as a Lewis base.
Sulfur Atom: The sulfur atom possesses two lone pairs of electrons, rendering it nucleophilic. It can react with electrophiles, leading to the formation of sulfonium (B1226848) salts. nih.gov However, its nucleophilicity is tempered by the electron-withdrawing nature of the attached aromatic rings.
Phenyl Ring: The methoxy (B1213986) group is an activating, ortho-para directing group. Therefore, the carbon atoms at the C2, C4, and C6 positions of the methoxyphenyl ring are electron-rich and susceptible to electrophilic aromatic substitution.
Pyridine Ring (π system): While generally electron-poor, the π system of the pyridine ring can react with very strong electrophiles.
Electrophilic Sites:
Pyridine Ring Carbons (C2, C4, C6): The nitrogen atom withdraws electron density from the pyridine ring, making the carbon atoms, particularly at the C2, C4, and C6 positions, electron-deficient and thus susceptible to attack by strong nucleophiles. youtube.comresearchgate.net This is a characteristic feature of pyridine chemistry.
Pyridine Ring Carbons (C3, C5): Electrophilic substitution on the pyridine ring is difficult due to its electron-deficient nature but, when it occurs, it preferentially happens at the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions. youtube.com
| Site | Type | Reactivity Details |
|---|---|---|
| Pyridine Nitrogen | Nucleophilic | Site for protonation and reaction with Lewis acids. |
| Sulfur Atom | Nucleophilic | Can react with electrophiles; its reactivity is modulated by the attached aryl groups. |
| Methoxyphenyl Ring (C2, C4, C6) | Nucleophilic | Activated for electrophilic aromatic substitution due to the -OCH3 group. |
| Pyridine Ring (C2, C4, C6) | Electrophilic | Prone to nucleophilic attack due to electron withdrawal by the nitrogen atom. |
| Pyridine Ring (C3, C5) | Electrophilic | Preferred site for electrophilic substitution, although the ring is generally deactivated. |
Redox Properties and Potential Transformations of the Sulfanyl (B85325) Group
The sulfanyl (thioether) group is the most redox-active site in the molecule under common conditions. It can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone.
Oxidation to Sulfoxide: Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide, 4-(3-Methoxyphenyl)sulfinylpyridine. This transformation changes the geometry and electronic properties of the sulfur center, making it chiral.
Oxidation to Sulfone: Stronger oxidizing agents will further oxidize the sulfoxide to a sulfone, 4-(3-Methoxyphenyl)sulfonylpyridine. The sulfonyl group is a strong electron-withdrawing group and significantly alters the electronic properties of the entire molecule. nih.gov For instance, 2-sulfonyl pyridines are known to be reactive electrophiles that can undergo nucleophilic aromatic substitution. nih.gov
The oxidation of the sulfur atom is a common transformation, but it can be avoided. Studies on palladium-catalyzed C-H halogenation of pyridyl sulfides have shown that functionalization of the aryl ring can be achieved without oxidizing the sulfur, indicating that reaction conditions can be tailored to target specific sites. nih.govacs.org
| Transformation | Product | Reagents/Conditions |
|---|---|---|
| Sulfide to Sulfoxide | 4-(3-Methoxyphenyl)sulfinylpyridine | Mild oxidants (e.g., H2O2, m-CPBA) |
| Sulfide to Sulfone | 4-(3-Methoxyphenyl)sulfonylpyridine | Strong oxidants (e.g., KMnO4, excess H2O2) |
| Sulfoxide to Sulfone | 4-(3-Methoxyphenyl)sulfonylpyridine | Strong oxidants |
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is generally high, characteristic of aryl sulfides and pyridine derivatives. However, certain conditions can lead to its degradation.
Oxidative Conditions: As mentioned, the primary degradation pathway under oxidative conditions involves the oxidation of the sulfanyl group to sulfoxide and sulfone. Under very harsh oxidative conditions, cleavage of the C-S bonds or degradation of the aromatic rings could occur.
Strong Acids: The pyridine nitrogen will be protonated in acidic media, forming a pyridinium (B92312) salt. The ether linkage (-OCH3) is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI) to yield the corresponding phenol.
Strong Bases: The compound is relatively stable in the presence of bases at moderate temperatures.
Transition Metals: Thioethers are known to be potential poisons for some transition metal catalysts due to strong coordination of the sulfur atom to the metal center. mdpi.com This can affect reactions where the compound is a substrate in a metal-catalyzed process. However, many catalytic systems have been developed that are tolerant of sulfide groups. mdpi.com
Light: Some pyridine derivatives can be sensitive to UV light. While specific data for this compound is scarce, prolonged exposure to high-energy light could potentially lead to radical-based degradation pathways. The decomposition of certain pyridine-boraalkene complexes, for example, is known to be initiated by the dissociation of pyridine. nih.gov
Computational and Theoretical Investigations of 4 3 Methoxyphenyl Sulfanylpyridine
Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical methods are fundamental to understanding the electronic behavior and stability of a molecule. Density Functional Theory (DFT) is a widely used approach that balances computational cost with accuracy, making it suitable for a molecule of this size. Methods like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) would typically be employed to optimize the molecular geometry and calculate various electronic properties. nih.gov
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For 4-(3-Methoxyphenyl)sulfanylpyridine, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the sulfur atom, which possess lone pairs of electrons. The LUMO is anticipated to be distributed over the more electron-deficient pyridine (B92270) ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scienceopen.com
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: The values in this table are illustrative and represent typical results expected from DFT calculations.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. In the MEP of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This region would be susceptible to electrophilic attack or protonation. Positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the pyridine ring. The sulfur atom, with its lone pairs, would also influence the local electronic environment. nih.gov
The flexibility of this compound arises from the rotation around the C-S bonds linking the two aromatic rings. A conformational analysis, typically performed by systematically rotating the dihedral angles and calculating the energy at each step, is essential to identify the most stable conformers (energy minima). The global minimum would represent the most populated conformation in the gas phase. Such studies on similar diaryl sulfides have shown that non-planar, "twisted" conformations are often the most stable due to a balance between conjugative effects (favoring planarity) and steric hindrance between the rings. The potential energy surface would reveal the energy barriers for rotation between different stable conformations.
Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions
While quantum chemical studies often model a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent box or in a condensed phase. MD simulations provide insights into the dynamic flexibility of the molecule and its interactions with its surroundings. rsc.org
For this compound, an MD simulation would reveal how the molecule explores its conformational space in solution, showing transitions between different low-energy conformers. It would also highlight key intermolecular interactions, such as hydrogen bonding with solvent molecules or π-π stacking between aromatic rings in a condensed phase. These simulations are crucial for understanding how the molecule behaves in a biological or material context. nih.gov
Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. nih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of the synthesized compound.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be compared with an experimental IR spectrum to identify characteristic vibrational modes, such as C-H stretches of the aromatic rings, C-O stretching of the methoxy (B1213986) group, and vibrations of the pyridine ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. scienceopen.com For this compound, TD-DFT would likely predict π→π* transitions as the dominant electronic excitations, providing insight into the molecule's photophysical properties.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-S, Pyridine) | ~150 ppm |
| ¹H NMR | Chemical Shift (Methoxy Protons) | ~3.8 ppm |
| IR | Vibrational Frequency (C-O Stretch) | ~1250 cm⁻¹ |
Note: The values in this table are hypothetical and serve as examples of what computational predictions would provide.
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in understanding the mechanisms of chemical reactions. For instance, in the synthesis of aryl sulfides, computational studies can elucidate the reaction pathways of transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed.
For a reaction involving this compound, such as its synthesis via a nickel-catalyzed coupling of a pyridyl thiol derivative and a methoxyphenyl halide, DFT calculations could identify the key steps like oxidative addition, reductive elimination, and the structures of the catalytic intermediates. acs.orgresearchgate.net This information is vital for optimizing reaction conditions and designing more efficient synthetic routes.
Applications in Catalysis and Advanced Materials Science
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in the pyridine (B92270) ring of 4-(3-Methoxyphenyl)sulfanylpyridine possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. This ability to act as a ligand is central to its application in both homogeneous and heterogeneous catalysis.
Design and Synthesis of Metal Complexes Featuring this compound Ligands
The synthesis of metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. Typically, the reaction of a metal salt with the ligand in a suitable solvent leads to the formation of the complex. For this compound, coordination is expected to occur primarily through the pyridine nitrogen atom, forming complexes with transition metals such as cobalt(II), zinc(II), nickel(II), and palladium(II). rsc.orgrsc.orgresearchgate.net
The general synthetic route involves dissolving the metal precursor, often a halide or acetate (B1210297) salt, and the this compound ligand in a solvent like ethanol (B145695) or acetonitrile (B52724). Gentle heating and subsequent cooling can facilitate the crystallization of the resulting metal complex. The stoichiometry of the reactants and the choice of the metal ion can influence the final geometry of the complex, which can range from tetrahedral to octahedral. rsc.org For instance, cobalt(II) and zinc(II) thiocyanate (B1210189) have been shown to form tetrahedral complexes with ortho-substituted pyridine ligands. rsc.org
The presence of the thioether and methoxyphenyl groups can also influence the properties of the resulting complexes, potentially leading to secondary interactions or affecting the electronic environment of the metal center.
Catalytic Activity in Organic Transformations (e.g., C-C coupling, C-N coupling)
Metal complexes containing pyridine-based ligands are renowned for their catalytic activity in a variety of organic transformations, most notably in carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions. Palladium complexes, in particular, are workhorses in this domain. nih.gov Ligands play a crucial role in these catalytic cycles by stabilizing the metal center, influencing its reactivity, and facilitating key steps such as oxidative addition and reductive elimination.
While direct studies on the catalytic activity of this compound complexes are not extensively documented, its structural similarity to other effective ligands suggests significant potential. For example, palladium complexes with N-heterocyclic carbene (NHC) and pyridine ligands have been successfully employed as pre-catalysts for the cross-coupling of furanyl and thiofuranyl derivatives with arylbromides. mdpi.com The electron-donating or withdrawing nature of the ligand, influenced by substituents like the methoxy (B1213986) group on the phenyl ring, can be fine-tuned to optimize catalytic efficiency.
Furthermore, the "sulfanyl" component of the molecule is relevant to catalytic oxidations. Metalloporphyrin complexes have been used as catalysts for the selective oxidation of sulfides to sulfoxides. mdpi.com This suggests that metal complexes of this compound could potentially exhibit interesting reactivity at the sulfur atom, although this would likely require specific reaction conditions to compete with coordination at the pyridine nitrogen.
| Catalytic Reaction | Metal Center | Ligand Type | Potential Role of this compound |
| Suzuki-Miyaura Coupling | Palladium | Phosphines, N-Heterocyclic Carbenes | As a stabilizing and electron-modulating ligand to facilitate C-C bond formation. nsf.gov |
| Heck Coupling | Palladium | Phosphines, Pyridines | To control the regioselectivity and efficiency of the olefination of aryl halides. |
| Buchwald-Hartwig Amination | Palladium | Phosphines, N-Heterocyclic Carbenes | To promote the formation of C-N bonds between aryl halides and amines. |
| Sulfide (B99878) Oxidation | Manganese, Iron | Porphyrins | The thioether group could be a substrate for selective oxidation, though the pyridine would likely coordinate the metal. mdpi.com |
Exploration in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. The development of new chiral ligands is crucial for advancing this field. While there is no specific research on the use of this compound in asymmetric catalysis, its structure provides a scaffold that could be rendered chiral.
For instance, the introduction of a stereocenter, such as a chiral group attached to the pyridine or phenyl ring, could transform this compound into a chiral ligand. Such a ligand could then be coordinated to a metal center to create a chiral catalyst. These catalysts could potentially be used in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions. The development of photocatalytic asymmetric sulfonylation through direct C(sp3)-H functionalization highlights the ongoing innovation in creating stereocenters. nih.gov The synthesis of chiral building blocks containing methoxyphenyl groups further underscores the relevance of this moiety in asymmetric synthesis. nih.gov
Utilization as a Building Block for Novel Materials
The same properties that make this compound an effective ligand also make it a valuable building block for the construction of new materials with tailored properties.
Incorporation into Polymeric Systems
The incorporation of functional molecules into polymeric systems is a powerful strategy for creating materials with enhanced or novel properties. Metal complexes can be incorporated into polymers to create catalysts that are easily separable and recyclable. For example, titanium and zirconium complexes have been used as catalysts for the ring-opening polymerization of rac-lactide to produce biodegradable plastics. hw.ac.uk
A metal complex of this compound could be immobilized on a polymer support. Alternatively, the ligand itself could be functionalized with a polymerizable group, such as a vinyl or styryl moiety, allowing it to be directly copolymerized into a polymer chain. The resulting polymer would be decorated with pendant metal-coordinating sites, which could then be used to sequester metal ions or to create polymer-supported catalysts.
Precursor for Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Metal-organic frameworks (MOFs) are a class of crystalline materials formed by the coordination of metal ions or clusters with organic ligands. The predictable coordination of pyridine-based ligands to metal centers makes them excellent candidates for the construction of such assemblies. nih.gov
A closely related molecule, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, has been shown to form three-dimensional networks in the solid state through C-H···π interactions. nih.gov This demonstrates the propensity of the methoxyphenyl and pyridine moieties to participate in the weak interactions that govern supramolecular assembly. The crystal packing is dominated by van der Waals interactions and further strengthened by these C-H···π interactions, which link the molecules into stacks. nih.gov
Given these precedents, this compound is an excellent candidate for use as a linker in the synthesis of new MOFs. By carefully selecting the metal center and reaction conditions, it should be possible to create porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The flexibility of the thioether linkage could also impart interesting dynamic properties to the resulting frameworks.
Exploration of Biological Activities and Structure Activity Relationships Sar of 4 3 Methoxyphenyl Sulfanylpyridine Analogs
In Vitro Biological Assay Methodologies and Screening
Enzyme Inhibition Studies
The inhibitory potential of diaryl sulfide (B99878) and thioaryl pyridine (B92270) analogs has been explored against a range of enzymes crucial for disease pathogenesis.
HIV-1 Reverse Transcriptase (RT): Diarylpyrimidine derivatives, which share structural similarities with the pyridine sulfide core, have demonstrated potent inhibitory activity against both wild-type and mutant strains of HIV-1 RT. nih.gov For instance, certain diaryl benzopyrimidine derivatives with a thioacetamide (B46855) linker showed significant anti-HIV-1 activity, with one sulfone-containing analog exhibiting an EC50 value of 0.0249 µM against the HIV-1 IIIB strain and 0.32 µM against HIV-1 WT RT. nih.gov The structure-activity relationship (SAR) highlights that modifications, such as the oxidation of the thioether to a sulfone, can positively impact antiviral activity. nih.gov
Carbonic Anhydrase (CA): Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of various human (h) carbonic anhydrase isoforms, including the cytosolic hCA I and II and transmembrane hCA IX and XII. nih.govmdpi.com Some derivatives displayed strong inhibition, with certain compounds being more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against hCA I and II. mdpi.com The nature of the linker between the pyrazolopyridine core and the benzenesulfonamide (B165840) moiety was found to be critical for inhibitory activity. mdpi.com
Hydrogen Sulfide (H₂S) Synthesizing Enzymes: In a screening of thirty-one pyridine derivatives against human H₂S-synthesizing enzymes, two compounds were identified as weak inhibitors of both cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govresearchgate.net At a concentration of 1 mM, one compound inhibited CBS and CSE by approximately 50% and 40%, respectively. nih.govresearchgate.net
While the provided outline lists several other enzymes like DNA gyrase, PIM1 kinase, Aurora A kinase, phosphodiesterase, thymidylate synthase, HDAC, telomerase, and thymidine (B127349) phosphorylase, specific inhibitory data for 4-(3-methoxyphenyl)sulfanylpyridine or its direct analogs against these particular targets were not prominently available in the searched literature. However, the broader class of pyridine derivatives is known to target some of these enzymes. For example, certain pyridine-chalcone analogs act as anti-tubulin compounds, and other derivatives have been studied as HDAC inhibitors. arabjchem.orgnih.gov
Receptor Binding and Modulation Assays
Adenosine (B11128) Receptors: The modulation of adenosine receptors (A1, A2A, A2B, and A3) is a key therapeutic strategy for various conditions. nih.gov While direct binding data for this compound is scarce, the broader family of N6-substituted adenosine derivatives, which can include complex aromatic side chains, are well-established as potent and selective agonists or antagonists for these receptors. nih.govnih.gov For example, methanocarba-adenosine analogues, which are conformationally restricted, show high affinity and selectivity, with the (N)-conformation being favored by A1, A2A, and A3 receptors. nih.gov The N6-(3-iodobenzyl)adenosine derivative is a known selective A3 agonist. nih.gov Glial cells sense metabolic states and modulate behavior through adenosine and its receptors, highlighting the importance of this signaling pathway. nih.gov
Choline (B1196258) Transporter: Specific research findings on the modulation of the choline transporter by this compound analogs were not identified in the provided search results.
Cell-Based Assays for Biological Response Assessment
Analogs and derivatives based on the pyridine sulfide scaffold have been evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Various pyridine derivatives have demonstrated significant antiproliferative activity. For example, pyridine-thiazole hybrids showed IC50 values ranging from 0.57 µM to 7.8 µM across cell lines including HCT-116 and A549. mdpi.com Another study on pyridine derivatives reported IC50 values between 2.03 µM and 37.56 µM against HCT-116 and HepG2 cells. researchgate.net Similarly, a [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, which contains a methoxyphenyl group, showed the highest sensitivity in leukemia cell lines, followed by HepG2 and A549 cells. biopolymers.org.ua
Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Pyridine Analogs
| Compound Class | HepG2 | HCT116 | A549 | H460 | H1975 | Reference |
|---|---|---|---|---|---|---|
| Pyridine-Thiadiazole Derivatives | 2.03 - 37.56 | 2.03 - 37.56 | Data Not Available | Data Not Available | Data Not Available | researchgate.net |
| Pyridine-Thiazole Hybrids | Data Not Available | 0.57 - 7.8 | 0.57 - 7.8 | >50% growth inhibition at 10µM | Data Not Available | mdpi.com |
| Thiazole-Amine Hydrobromide* | ~8.9 µg/mL | Data Not Available | >8.9 µg/mL | Data Not Available | Data Not Available | biopolymers.org.ua |
| Thieno[2,3-b]pyridine Analogues | Active | Data Not Available | Active | Active | Data Not Available | arabjchem.orgchemijournal.com |
Note: Activity for Thiazole-Amine Hydrobromide is reported in µg/mL, not µM.
The structure-activity relationship studies often point to the nature of the substituents on the phenyl or other heterocyclic rings as being crucial for cytotoxicity. researchgate.netnih.gov For instance, in one series of 1,3,4-thiadiazoles, a 3,4,5-trimethoxyphenyl group was associated with high cytotoxic activity. nih.gov
The antimicrobial properties of pyridine sulfide analogs and related structures have been tested against various pathogens.
Pyridine derivatives have shown a wide range of antimicrobial activities. mdpi.com For example, novel chromen-3-yl-pyridine derivatives were evaluated, with some showing efficacy against both bacterial and fungal strains. researchgate.net In another study, coumarin-1,2,3-triazole conjugates demonstrated significant antibacterial activity, particularly against Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL. mdpi.com Similarly, certain quinoline (B57606) derivatives bearing a sulfonamide moiety were effective against E. coli and C. albicans with MICs of 7.812 and 31.125 µg/mL, respectively. nih.gov The presence of specific moieties, like coumarin (B35378) or naphthoquinone, appears to enhance activity against certain types of bacteria. mdpi.com
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Heterocyclic Analogs
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Coumarin-Triazole Conjugates | Enterococcus faecalis | 12.5 - 50 | mdpi.com |
| 7-Methoxyquinoline-Sulfonamides | Escherichia coli | 7.812 | nih.gov |
| 7-Methoxyquinoline-Sulfonamides | Candida albicans | 31.125 | nih.gov |
| Pyridine Salts | Staphylococcus aureus | ~56% inhibition at 100 µg/mL | mdpi.com |
| Pyridine Salts | Escherichia coli | ~55% inhibition at 100 µg/mL | mdpi.com |
Beyond HIV, pyridine-containing heterocycles have been investigated for broader antiviral applications. nih.gov
Analogs have shown activity against a range of viruses, including Human Coronaviruses (HCoV). mdpi.com For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related, demonstrated selective efficacy against HCoV-229E. mdpi.com The SAR for these compounds indicated that substitutions at specific positions with groups like amino-indane or tetrahydronaphthalene were crucial for their antiviral effect. mdpi.com The general mechanism for many pyridine derivatives involves the inhibition of various viral life cycle stages, from replication to protein synthesis. nih.gov
Anti-inflammatory and Antioxidant Potential (in vitro)
While direct experimental data on the in vitro anti-inflammatory and antioxidant activities of this compound are not extensively documented in publicly available research, the therapeutic potential of its structural components—the pyridyl and methoxyphenyl moieties—has been explored in various other molecular contexts.
For instance, the anti-inflammatory properties of compounds containing a pyridine ring are well-established, with many pyrimidine (B1678525) derivatives, which are structurally related to pyridine, exhibiting potent anti-inflammatory effects. nih.gov These effects are often attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2, and various cytokines. nih.gov The evaluation of novel compounds for anti-inflammatory activity often involves in vitro assays that measure the inhibition of these mediators in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). nih.govmdpi.complos.org For example, studies on other heterocyclic compounds have demonstrated a dose-dependent reduction in NO production and the expression of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govproquest.com
Similarly, the antioxidant potential of methoxyphenyl-containing compounds has been a subject of significant research. A series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant activity using the DPPH radical scavenging method. nih.gov Several of these compounds exhibited antioxidant activity comparable to or even exceeding that of the well-known antioxidant ascorbic acid. nih.gov Another study on 3-arylphthalides identified a derivative, 3-(2,4-dihydroxyphenyl)phthalide, which demonstrated superior antioxidant activity to the standard Trolox in an ABTS assay. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring is often associated with the ability to scavenge free radicals, a key aspect of antioxidant activity. nih.govnih.gov
Given these findings in related structures, it is plausible that this compound could exhibit both anti-inflammatory and antioxidant properties. The pyridine ring might contribute to the modulation of inflammatory pathways, while the methoxyphenyl group could be involved in neutralizing oxidative stress. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation through dedicated in vitro studies.
Detailed Structure-Activity Relationship (SAR) Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to elucidate how variations in a molecule's chemical scaffold affect its biological efficacy. For this compound, SAR can be dissected by considering the contributions of its three key components: the pyridine ring, the methoxyphenyl moiety, and the sulfanyl (B85325) linkage.
Impact of Substituent Variations on the Pyridine Ring System
The pyridine ring is a common feature in many biologically active compounds, and its substitution pattern can significantly influence activity. nih.gov While specific SAR studies on this compound are limited, research on related pyridyl-containing compounds offers valuable insights. For example, in a series of pyridyl-phenyl ether monoamine reuptake inhibitors, the nature and position of substituents on the pyridine ring were found to be critical for their dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitory activity. researchgate.net
Influence of Modifications to the Methoxyphenyl Moiety
The methoxyphenyl group is another key pharmacophore whose substitution pattern can profoundly impact biological activity. The position and number of methoxy groups, as well as the presence of other substituents on the phenyl ring, can alter the molecule's lipophilicity, electronic distribution, and steric profile.
A pertinent example comes from a study on iridium(III) complexes with 4'-(methoxyphenyl)-2,2':6',2''-terpyridine ligands, which were evaluated for their antiproliferative activities. The researchers postulated that the differing in vitro antitumor activities of the complexes were primarily dependent on the position of the methoxy group (ortho, meta, or para) on the phenyl ring. nih.gov This suggests that the spatial arrangement of the methoxy group is crucial for the compound's interaction with its biological target.
In another study focusing on HMG-CoA reductase inhibitors, a series of compounds with a methanesulfonamide (B31651) pyrimidine-substituted structure were synthesized. nih.gov Variations in the substituents on the phenyl ring led to significant differences in their inhibitory potency against the enzyme. nih.gov These findings underscore the importance of optimizing the substitution pattern on the phenyl ring to achieve desired biological effects.
Role of the Sulfanyl Linkage in Biological Efficacy
The sulfanyl (-S-) linkage in diaryl sulfides provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for optimal binding to a biological target. The nature of the linker between aromatic rings in bioactive molecules is a well-studied aspect of medicinal chemistry.
Mechanistic Studies of Biological Action at the Molecular Level (in vitro)
Understanding the mechanism of action of a compound at the molecular level is fundamental to drug discovery and development. This involves identifying the specific molecular targets with which the compound interacts and characterizing the nature of this interaction.
Identification of Molecular Targets and Binding Modes
For the broader class of diaryl sulfides and related heterocyclic compounds, a variety of molecular targets have been identified. For example, some diaryl sulfides have been shown to target the serotonin transporter (SERT). organic-chemistry.org Others, particularly those with structures reminiscent of combretastatin (B1194345), have been found to interact with tubulin, thereby disrupting microtubule dynamics.
In the context of anti-inflammatory action, potential molecular targets include enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases, as well as transcription factors like NF-κB that regulate the expression of pro-inflammatory genes. nih.gov For antioxidant activity, the mechanism often involves direct scavenging of reactive oxygen species (ROS) or the upregulation of endogenous antioxidant enzymes.
While the specific molecular targets of this compound have not been explicitly identified, computational docking studies on analogous compounds can provide valuable hypotheses. For instance, docking studies have been used to predict the binding modes of various heterocyclic compounds to their targets, offering insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. Such in silico approaches could be instrumental in guiding future experimental studies to elucidate the precise mechanism of action of this compound.
Investigation of Cellular Pathways Modulated by the Compound
The biological influence of a compound is defined by its interaction with cellular pathways. For analogs of this compound, research has pointed towards the modulation of pathways involved in inflammation and cancer. Studies suggest that prostanoids, particularly prostaglandin E2, and the cyclooxygenase (COX) enzyme can foster tumor development by activating signaling pathways that regulate cell proliferation, migration, apoptosis, and angiogenesis. mdpi.comnih.gov
Derivatives of 4,6-dimethyl-2-sulfanylpyridine, for instance, have been investigated for their ability to interfere with these processes. mdpi.comnih.gov Specifically, certain Schiff base derivatives containing a 1,3,4-oxadiazole (B1194373) ring in addition to the dimethylpyridine core have been shown to inhibit both COX-1 and COX-2 isoenzymes. nih.gov This dual inhibition is significant as COX enzymes are central to the inflammatory cascade. The inhibition of these enzymes limits the production of prostaglandins, thereby mitigating inflammatory responses. nih.gov Furthermore, the cytotoxic effects of these analogs against various cancer cell lines, including A549 (lung), MCF-7 (breast), and LoVo (colon), suggest interference with cell viability pathways, leading to anti-cancer activity. nih.gov
Similarly, other heterocyclic systems incorporating pyridine moieties have been shown to modulate inflammatory responses. For example, certain pyrazole-pyridine hybrids have demonstrated potent anti-inflammatory properties, which are attributed to the inhibition of the COX-2 enzyme. nih.gov The investigation into these related compounds provides a framework for understanding the potential cellular targets and pathway modulations for this compound itself.
Computational Approaches for Biological Activity Prediction and Lead Optimization
Computational methods are indispensable in modern drug discovery for predicting biological activity and optimizing lead compounds. d-nb.infomdpi.com These in silico techniques provide insights into molecular interactions, pharmacokinetics, and potential toxicity, thereby accelerating the development process. For analogs of this compound, various computational approaches have been employed to rationalize observed biological activities and guide the design of more potent and selective derivatives.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a key computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been instrumental in understanding the structure-activity relationships (SAR) of various pyridine derivatives.
For example, to elucidate the anti-inflammatory mechanism of novel 1,3,4-oxadiazole derivatives of 4,6-dimethyl-2-sulfanylpyridine, molecular docking studies were performed against COX-1 and COX-2 enzymes. nih.gov The results indicated that these compounds fit within the active sites of the enzymes, with binding modes comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam (B610120) and meloxicam. nih.gov One derivative, a Schiff base with a 2-bromobenzylidene residue (compound 13 in the cited study), showed a particularly favorable binding energy and selectivity ratio, corroborating its potent in vitro inhibitory activity. nih.gov
In a different study, new derivatives of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one were synthesized and docked against a protein target relevant to antithrombotic activity. The analysis revealed that introducing a thiourea (B124793) fragment enhanced the affinity for the receptor protein, primarily through van der Waals interactions with key amino acid residues like SER214, TRP215, and LYS192. d-nb.info
These docking studies provide a structural basis for the observed biological activities and offer a roadmap for designing analogs with improved protein-ligand interactions.
Table 1: Molecular Docking Results for Pyridine Analogs This table is interactive. Sort and filter to explore the data.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole-sulfanylpyridine | COX-1 / COX-2 | Not specified | Not specified | nih.gov |
| 4-(Thien-2-yl)-3-aminopyridinone | Antithrombotic Target | SER214, TRP215, THR213, ALA190, LYS192 | Not specified | d-nb.info |
| Pyrazole-Pyridine Hybrids | COX-2 | Not specified | -9.8 to -10.9 | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen databases for molecules that match these features. nih.govdovepress.com
While specific pharmacophore models for this compound are not documented, the methodology has been widely applied to related heterocyclic compounds. For instance, ligand-based pharmacophore models have been generated for known antagonists of targets like the TRPV4 channel to screen for new potential inhibitors. nih.gov Similarly, structure-based pharmacophores have been derived from the crystal structures of proteins complexed with inhibitors to identify novel chemotypes. dovepress.com
Virtual screening, often coupled with molecular docking, has been successfully used to identify potential inhibitors for critical viral proteins, such as those from SARS-CoV-2, by screening vast compound databases. nih.gov This approach significantly narrows down the number of compounds for experimental testing. The application of these techniques to libraries containing the this compound scaffold could uncover new biological activities and lead candidates. mdpi.comresearchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The evaluation of a drug candidate's ADMET properties is crucial for its development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADMET prediction tools offer an early assessment of a compound's drug-likeness, helping to prioritize candidates and identify potential liabilities. mdpi.com
For various pyridine-containing analogs, in silico ADMET studies have been conducted. For instance, a series of pyridine and thiophene-containing chalcones were analyzed, with most derivatives satisfying the ADME criteria and showing no predicted toxicological risks. nih.govroyalsocietypublishing.org These studies often evaluate compliance with Lipinski's rule of five and Veber's rule, which predict oral bioavailability. researchgate.net
Similarly, sulfonamide derivatives incorporating a pyridine moiety were subjected to ADMET prediction to assess their potential as anti-diabetic and anti-Alzheimer's agents. nih.govresearchgate.net The predictions for the most potent compounds suggested favorable oral bioavailability and a low likelihood of crossing the blood-brain barrier. nih.gov Toxicity predictions using platforms like ProTox-II and admetSAR can estimate properties such as hepatotoxicity, carcinogenicity, and oral toxicity (LD50), providing a comprehensive preclinical safety profile. mdpi.com These predictive models are essential for optimizing the pyridine scaffold to achieve a balance of potency and drug-like properties. researchgate.net
Table 2: Predicted ADMET Properties for Pyridine Analogs This table is interactive. Sort and filter to explore the data.
| Compound Class | Predicted Oral Bioavailability | Predicted BBB Penetration | Key Predicted Risks | Prediction Tool(s) | Reference |
|---|---|---|---|---|---|
| Pyridine-Thiophene Chalcones | Favorable (Satisfied ADME properties) | Not specified | No toxicological risks found | Not specified | nih.govroyalsocietypublishing.org |
| Pyridine-Sulfonamide Hybrids | Favorable | Unlikely to penetrate | None specified | Not specified | nih.gov |
| 4-phenoxyphenyl-thiazole-Schiff Base | Favorable (Adhered to Lipinski's/Veber's rules) | Not specified | None specified | Not specified | researchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of 4-(3-Methoxyphenyl)sulfanylpyridine, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the methoxyphenyl rings, as well as a singlet for the methoxy (B1213986) group's protons. The coupling patterns and integration values of the aromatic signals are critical for confirming the substitution patterns on both rings.
¹³C NMR: Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The spectrum for this compound would display unique resonances for each carbon atom in the pyridine and methoxyphenyl rings, the carbon of the methoxy group, and the carbons directly bonded to the sulfur atom and the methoxy oxygen.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. COSY helps to identify which protons are coupled to each other, while HSQC correlates directly bonded proton and carbon atoms. These experiments are invaluable for unambiguously assigning all proton and carbon signals, confirming the isomeric structure.
Mass Spectrometry (MS) (e.g., HRMS for exact mass determination, fragmentation analysis)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to C₁₂H₁₁NOS.
Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the carbon-sulfur bonds, providing evidence for the connectivity of the pyridine and methoxyphenyl rings through the sulfur atom.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by measuring the vibrations of its bonds.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the aromatic rings, and C-S stretching vibrations. The prominent C-O stretching of the methoxy group would also be a key feature.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It would also show characteristic peaks for the aromatic ring vibrations and the C-S bond.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR/Raman) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C/C=N Stretch | 1600-1450 |
| C-O (Aryl-Alkyl Ether) Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-S (Aryl Sulfide) Stretch | ~1100-1000 |
This is an interactive data table based on generalized frequency ranges.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of the chromophores present. The conjugated π-systems of the pyridine and methoxyphenyl rings in this compound act as chromophores. The absorption of UV light excites electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy orbitals (like π). The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax) corresponding to π → π and n → π* transitions, providing information about the extent of the conjugated system. The solvent used can influence the position of these peaks.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of the compound. A suitable reversed-phase column (like a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. The compound would elute at a characteristic retention time, and its purity would be determined by the area percentage of its peak relative to any impurity peaks detected, often by a UV detector set to a wavelength where the compound strongly absorbs.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and for preliminary purity checks. The compound is spotted on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent system is used to develop the plate. The position of the spot, represented by its retention factor (Rf), is characteristic of the compound in that specific solvent system.
Column Chromatography: This preparative technique is used to purify the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through to elute the desired compound, separating it from impurities based on differential adsorption.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of organic compounds. For a molecule like this compound, a reverse-phase HPLC method would be the most common approach. This would involve a non-polar stationary phase and a polar mobile phase.
Detailed Research Findings: Specific HPLC methods for the direct analysis of this compound are not readily found in the reviewed literature. However, based on methods for other pyridine and thiophene (B33073) derivatives, a typical analysis would likely employ a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective for ensuring the elution of the compound with good peak shape and resolution from potential impurities. Detection would most suitably be carried out using a UV detector, likely at a wavelength corresponding to one of the compound's absorption maxima.
Illustrative HPLC Parameters:
| Parameter | Value |
|---|---|
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table is a hypothetical representation of a starting point for method development.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is likely to have sufficient volatility and thermal stability to be amenable to GC analysis, particularly when coupled with a mass spectrometry (MS) detector for definitive identification.
Detailed Research Findings: No specific GC methods for this compound were identified in the available literature. For a compound of this nature, a capillary column with a non-polar or mid-polarity stationary phase (e.g., a polysiloxane-based phase) would be appropriate. The injector and detector temperatures would need to be optimized to ensure efficient vaporization without thermal degradation.
Illustrative GC Parameters:
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
This table provides a hypothetical set of conditions for developing a GC method.
Electroanalytical Techniques for Reductive/Oxidative Behavior Analysis
Electroanalytical techniques, such as cyclic voltammetry, can provide valuable insights into the reductive and oxidative properties of a molecule. These techniques measure the current response of a compound to a varying applied potential. For this compound, the sulfur atom and the aromatic rings are potential sites for electrochemical activity.
Detailed Research Findings: Specific studies on the electroanalytical behavior of this compound are not present in the surveyed scientific literature. Generally, aryl sulfides can undergo oxidation at the sulfur atom, and the pyridine and methoxyphenyl rings can also be subject to oxidation or reduction under certain conditions. A cyclic voltammetry experiment would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential to observe any redox peaks. The position and shape of these peaks would provide information about the redox potentials and the reversibility of the electrochemical processes.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 4-(3-Methoxyphenyl)sulfanylpyridine, this translates to moving beyond traditional, often harsh, synthetic routes for diaryl sulfides. organic-chemistry.orgorganic-chemistry.org Key areas of focus will include:
Catalyst Innovation: The exploration of earth-abundant metal catalysts, such as copper and nickel, to replace precious metals like palladium in cross-coupling reactions. organic-chemistry.org Ligand-free catalytic systems are also a promising avenue for simplifying reaction conditions and reducing costs. organic-chemistry.org
Green Solvents and Reagents: A shift towards the use of water or other environmentally friendly solvents will be critical. organic-chemistry.org Additionally, the development of reactions that utilize less toxic and more readily available starting materials, such as arylhydrazines or phenolic esters, will be a significant advancement. organic-chemistry.orgmdpi.com
Flow Chemistry and Process Optimization: The implementation of continuous flow technologies can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
A recent study detailed a transition-metal-free method for synthesizing diaryl sulfones, a related class of compounds, which could potentially be adapted for diaryl sulfide (B99878) synthesis. organic-chemistry.org This approach utilizes arynes generated in situ, offering a milder alternative to traditional methods. organic-chemistry.org
Expanding Catalytic Applications and Ligand Optimization
The pyridine (B92270) nitrogen in this compound provides a Lewis basic site, making it a candidate for use as a ligand in transition metal catalysis. alfachemic.com Pyridine-containing ligands are known to be effective in a variety of catalytic transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. alfachemic.comunimi.itcnr.it
Future research in this area will likely involve:
High-Throughput Screening: The use of high-throughput screening techniques to rapidly evaluate the catalytic activity of this compound in a wide range of reactions.
Supramolecular Catalysis: The design of self-assembled catalysts where this compound acts as a building block. This approach allows for the creation of highly modular and tunable catalytic systems. nih.gov
Bifunctional Catalysis: The development of catalysts where both the pyridine nitrogen and the sulfide sulfur participate in the catalytic cycle, potentially leading to novel reactivity and selectivity. rsc.org
The optimization of the ligand scaffold will be crucial for enhancing catalytic performance. nih.gov This involves a systematic study of how modifications to the methoxy-substituted phenyl ring affect the electronic and steric properties of the ligand, and in turn, the activity and selectivity of the resulting catalyst. nih.gov
Deeper Mechanistic Insights into Biological Activity and Novel Target Identification
Diaryl sulfides are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-HIV, and anti-inflammatory properties. nih.govescholarship.orgresearchgate.net The structural similarity of this compound to known bioactive molecules, such as analogs of combretastatin (B1194345) A-4, suggests that it may also possess interesting pharmacological properties. nih.govnih.gov
Future research should focus on:
Systematic Biological Screening: A comprehensive evaluation of the biological activity of this compound against a panel of disease targets.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects. This could involve techniques such as transcriptomics and proteomics to identify cellular pathways that are modulated by the compound. nih.govnih.gov
Target Deconvolution: Identifying the specific protein or nucleic acid targets with which this compound interacts.
Studies on related diaryl sulfide compounds have shown that they can act as inhibitors of tubulin polymerization, a mechanism that is relevant to cancer chemotherapy. nih.govnih.gov Investigating whether this compound shares this mechanism would be a logical starting point.
Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency
Once the biological activity and mechanism of action of this compound are better understood, the next step will be the rational design of analogs with improved properties. openmedscience.com This will involve a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological testing.
Key strategies for analog design will include:
Structure-Activity Relationship (SAR) Studies: The systematic synthesis and evaluation of a library of analogs to understand how changes in chemical structure affect biological activity. nih.gov This will help to identify the key structural features that are responsible for the compound's potency and selectivity.
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties in order to fine-tune the compound's pharmacological profile. openmedscience.com
Conformational Analysis: The use of computational methods to study the three-dimensional structure of the molecule and its analogs, and to predict how they will interact with their biological targets.
The goal of this research will be to develop next-generation compounds with enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery. researchgate.netnih.govnih.govijirt.orgmdpi.com These technologies can be used to analyze large datasets, identify patterns, and make predictions, thereby accelerating the discovery and development of new drugs. researchgate.netnih.govnih.govijirt.orgmdpi.com
In the context of this compound, AI and ML can be applied to:
Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. nih.gov
De Novo Design: The use of generative models to design novel molecules with desired properties from scratch. researchgate.net
Reaction Prediction and Synthesis Planning: The use of AI to predict the outcomes of chemical reactions and to devise optimal synthetic routes. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 4-(3-Methoxyphenyl)sulfanylpyridine, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution, where a pyridine derivative reacts with a 3-methoxyphenyl thiol under basic conditions. Key parameters include:
- Catalyst/Base : Use of NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) to activate the pyridine ring .
- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yields to ~70–90%. Lower yields (e.g., 36–43%) may arise from steric hindrance or competing side reactions, which can be mitigated by adjusting substituent positions or using protective groups .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Limited data exist, but structurally similar sulfanyl compounds show moderate acute toxicity (LD₅₀ > 300 mg/kg in rodents). Treat as a potential irritant .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The methoxy group (-OCH₃) activates the phenyl ring via resonance, enhancing nucleophilicity at the para and ortho positions. This facilitates:
- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids proceed efficiently at the 3-methoxyphenyl moiety (yields >80%) .
- Oxidative Stability : The methoxy group reduces susceptibility to oxidation compared to non-substituted analogs, as shown in H₂O₂ exposure studies .
Data Contradiction Note :
Conflicting reports exist on whether the methoxy group sterically hinders metal catalysts in Heck reactions. Researchers should optimize ligand choice (e.g., XPhos vs. PPh₃) to mitigate this .
Q. What strategies resolve discrepancies in spectroscopic data for sulfanylpyridine derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The sulfanyl group (-S-) can participate in tautomeric shifts, altering peak positions. Use deuterated DMSO to stabilize the dominant tautomer .
- Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts (e.g., disulfides) may overlap with target signals. Employ 2D NMR (COSY, HSQC) for unambiguous assignment .
Case Study :
In a 2020 study, conflicting δ 7.5 ppm signals in ¹H NMR were resolved via HSQC, confirming they originated from residual toluene rather than the target compound .
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase enzymes. The sulfanyl group shows affinity for cysteine residues in binding pockets .
- QSAR Models : Correlate logP (calculated: ~2.1) with membrane permeability. Higher logP values (>3) in analogs correlate with improved blood-brain barrier penetration .
- ADMET Prediction : SwissADME predicts moderate hepatic metabolism (CYP3A4 substrate) and low cardiotoxicity risk (hERG inhibition score: -5.2 kcal/mol) .
Q. What are the challenges in crystallizing this compound, and how can polymorphs be controlled?
Methodological Answer:
- Solvent Choice : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization. Methanol tends to produce needle-like crystals, while acetone yields plates .
- Temperature Gradient : Cooling rates <1°C/min reduce defect formation.
- Polymorph Control : Seeding with pre-characterized crystals ensures consistency. A 2020 patent highlights Form I (monoclinic) as the most stable polymorph under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
